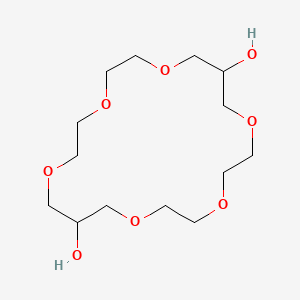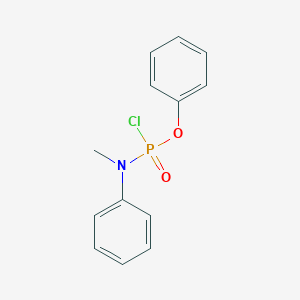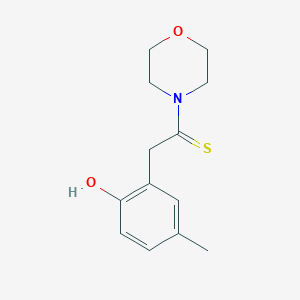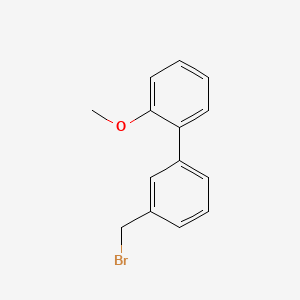
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide is a complex organic compound that features an acridine moiety, a hydroxyethoxy group, and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the hydroxyethoxy group and the methanesulfonamide group. Common reagents might include acridine, ethylene oxide, and methanesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Could be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide would likely involve its interaction with DNA or proteins. The acridine moiety can intercalate into DNA, disrupting its function and potentially leading to cell death. The hydroxyethoxy and methanesulfonamide groups might enhance its solubility and binding affinity.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Mitoxantrone: An anticancer drug with a similar acridine structure.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which might confer unique properties in terms of solubility, binding affinity, and biological activity.
特性
CAS番号 |
80266-45-1 |
|---|---|
分子式 |
C22H21N3O4S |
分子量 |
423.5 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)-3-(2-hydroxyethoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O4S/c1-30(27,28)25-15-10-11-20(21(14-15)29-13-12-26)24-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-11,14,25-26H,12-13H2,1H3,(H,23,24) |
InChIキー |
SIHRZECBNKTYOJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/no-structure.png)

![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)




![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
